Oxyde de bis(4-fluorophényl)phénylphosphine

Vue d'ensemble

Description

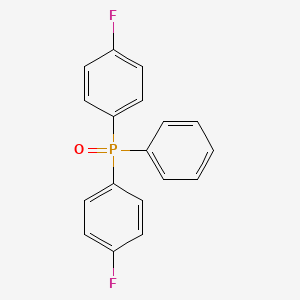

Bis(4-fluorophenyl)phenylphosphine oxide, also known as BFPPO, is an organophosphorus compound with a variety of applications in organic synthesis, materials science, and biochemistry. BFPPO is a versatile reagent that can be used for a variety of organic transformations. It is a stable and non-toxic compound that can be easily synthesized and stored. In addition, it is a relatively inexpensive reagent that can be readily obtained from commercial sources.

Applications De Recherche Scientifique

Retardation de flamme dans les résines époxy

L'oxyde de bis(4-fluorophényl)phénylphosphine a été utilisé pour améliorer la résistance au feu des résines époxy. Lorsqu'elles sont modifiées avec ce composé, les résines époxy présentent des valeurs améliorées de l'indice d'oxygène limite (LOI) et obtiennent une classification UL-94 V-0, indiquant une résistance au feu supérieure . Le composé agit en piégeant les radicaux libres nécessaires à la combustion et favorise la formation d'une couche de charbon dense, ce qui inhibe la pénétration de la chaleur et du carburant.

Amélioration des propriétés diélectriques

L'incorporation de l'this compound dans les thermodurcissables époxy entraîne une réduction de la constante diélectrique et du facteur de perte diélectrique. Ceci est particulièrement bénéfique dans le domaine des matériaux électroniques avancés où des propriétés diélectriques plus faibles sont cruciales pour les performances .

Réactions d'hydroformylation

En tant que catalyseur, l'this compound est impliqué dans les réactions d'hydroformylation. Ces réactions sont essentielles dans le processus industriel de conversion des alcènes en aldéhydes, qui sont des intermédiaires clés pour la production d'alcools et d'acides utilisés dans divers produits chimiques et plastiques .

Polymères tolérants au chlore pour le dessalement

Ce composé est utilisé dans la synthèse de polymères tolérants au chlore. Ces polymères sont importants dans les processus de dessalement, car ils peuvent résister à l'environnement chimique agressif, améliorant ainsi la longévité et l'efficacité des systèmes de dessalement .

Agent de réticulation pour les applications de piles à combustible

L'this compound sert d'agent de réticulation dans la préparation de membranes d'électrolyte polymère pour les piles à combustible. Ces membranes sont des composants essentiels qui influencent les performances et la durabilité des piles à combustible, qui sont prometteuses pour les technologies d'énergie propre .

Matériaux électroniques avancés

Les résines époxy modifiées avec de l'this compound sont des candidats potentiels pour une utilisation dans les matériaux électroniques avancés en raison de leur résistance au feu améliorée et de leurs propriétés diélectriques améliorées. Cela les rend appropriés pour des applications dans l'électronique qui nécessitent des matériaux avec des performances et des normes de sécurité élevées .

Catalyseur pour la réaction de couplage croisé de Buchwald-Hartwig

L'this compound est également un catalyseur pour la réaction de couplage croisé de Buchwald-Hartwig. Cette réaction est largement utilisée dans l'industrie pharmaceutique pour la synthèse de molécules complexes, y compris les principes actifs pharmaceutiques .

Préparation de membranes d'électrolyte polymère

Enfin, le composé est utilisé dans la préparation de membranes d'électrolyte polymère, qui sont essentielles au développement de divers types de batteries et de dispositifs de stockage d'énergie. Ces membranes contribuent à l'efficacité et à la stabilité des batteries .

Safety and Hazards

Bis(4-fluorophenyl)phenylphosphine oxide is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

Mécanisme D'action

Target of Action

Bis(4-fluorophenyl)phenylphosphine oxide (BFPO) is primarily used as a catalyst for hydroformylation reactions . It is also used in the preparation of chlorine-tolerant polymers for desalination and as a crosslinking agent in the preparation of polymer electrolyte membranes for fuel cell applications .

Mode of Action

It is known to exert its flame-retardant activity by scavenging free radicals required for combustion and promoting the formation of a dense char layer . This dense char layer inhibits the penetration of heat and fuel and causes the concentrated release of gases .

Biochemical Pathways

Its role as a catalyst suggests that it may facilitate chemical reactions by providing an alternative reaction pathway with a lower activation energy .

Pharmacokinetics

Given its use in industrial applications, it is likely that its bioavailability is low .

Result of Action

The primary result of BFPO’s action is the enhancement of flame retardancy and dielectric properties of materials . It achieves this by scavenging free radicals and promoting the formation of a dense char layer .

Action Environment

The efficacy and stability of BFPO can be influenced by environmental factors. For instance, its flame-retardant activity is likely to be more pronounced in environments with high temperatures and oxygen levels . .

Analyse Biochimique

Biochemical Properties

Bis(4-fluorophenyl)phenylphosphine oxide plays a significant role in biochemical reactions, particularly as a catalyst for hydroformylation reactions. It interacts with various enzymes and proteins, facilitating the formation of bonds between carbon atoms. The compound’s phosphine oxide group is crucial for its catalytic activity, enabling it to form stable complexes with transition metals, which are essential for the catalytic process .

Cellular Effects

Bis(4-fluorophenyl)phenylphosphine oxide has been shown to influence cellular processes, particularly in the context of polymer electrolyte membranes for fuel cells. It affects cell function by enhancing the stability and performance of these membranes, which are critical for efficient energy conversion. The compound’s interaction with cellular components can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Bis(4-fluorophenyl)phenylphosphine oxide exerts its effects through binding interactions with biomolecules. The phosphine oxide group allows it to form stable complexes with transition metals, which can inhibit or activate specific enzymes. This interaction can lead to changes in gene expression and other cellular processes, contributing to its overall biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(4-fluorophenyl)phenylphosphine oxide can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that it can maintain its catalytic activity over extended periods, although some degradation may occur under certain conditions .

Dosage Effects in Animal Models

The effects of Bis(4-fluorophenyl)phenylphosphine oxide vary with different dosages in animal models. At low doses, it has been shown to enhance the performance of polymer electrolyte membranes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions .

Metabolic Pathways

Bis(4-fluorophenyl)phenylphosphine oxide is involved in various metabolic pathways, particularly those related to its catalytic activity. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, influencing metabolic flux and metabolite levels. The compound’s phosphine oxide group is essential for its role in these pathways .

Transport and Distribution

Within cells and tissues, Bis(4-fluorophenyl)phenylphosphine oxide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its overall activity and function. The compound’s ability to form stable complexes with transition metals is crucial for its transport and distribution .

Subcellular Localization

Bis(4-fluorophenyl)phenylphosphine oxide is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications can direct the compound to particular organelles, affecting its function and activity. The phosphine oxide group plays a key role in its subcellular localization and overall biochemical activity .

Propriétés

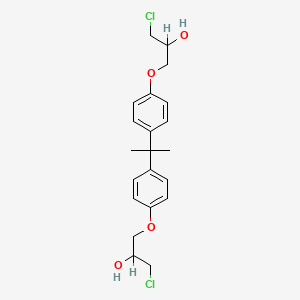

IUPAC Name |

1-fluoro-4-[(4-fluorophenyl)-phenylphosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYLOGMTTMROGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202669 | |

| Record name | Bis(4-fluorophenyl)phenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54300-32-2 | |

| Record name | Bis(4-fluorophenyl)phenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54300-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-fluorophenyl)phenylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054300322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-fluorophenyl)phenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-fluorophenyl)phenylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-FLUOROPHENYL)PHENYLPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN9AT284A7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)

![N-[2-(4-methoxyphenyl)ethyl]propan-2-amine](/img/structure/B1273424.png)